4-Bromo-4'-(trifluoromethyl)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of related biphenyl compounds often involves halogenation reactions and the use of orientation catalysts to control the substitution pattern. For example, bromination of biphenyl using an orientation catalyst allows for the targeted introduction of bromine atoms, facilitating the synthesis of compounds like 4-bromobiphenyl with controlled by-products (Jia Feng-cong, 2006).
Molecular Structure Analysis
The molecular structure of bromo and trifluoromethyl-substituted biphenyls can significantly affect their properties. X-ray diffraction studies provide insight into the crystalline structure, revealing the influence of substituents on the overall molecular configuration. For instance, the structure and reactivity of similar molecules have been elucidated through spectroscopic and quantum chemical investigations (S. Arshad et al., 2017).
Chemical Reactions and Properties
Compounds like 4-Bromo-4'-(trifluoromethyl)biphenyl participate in various chemical reactions, including coupling reactions facilitated by catalysts. Such processes are critical for the synthesis of complex organic molecules and materials. The reactivity of these compounds towards different reagents can lead to a wide range of derivatives with potential applications in various domains.
Physical Properties Analysis
The physical properties of bromo and trifluoromethyl-substituted biphenyls, such as melting and boiling points, solubility, and crystalline structure, are influenced by the nature of the substituents. These properties are essential for determining the compound's suitability for specific applications, including its role in liquid crystal displays and other materials (Ren Guo-du, 2001).
Safety And Hazards
The compound is classified under GHS07 and its signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJNRREHHZLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507701 | |
Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(trifluoromethyl)biphenyl | |
CAS RN |
69231-87-4 | |
Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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